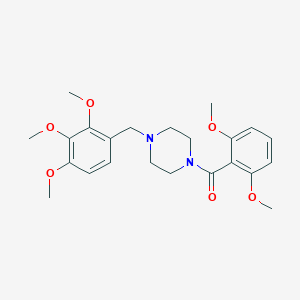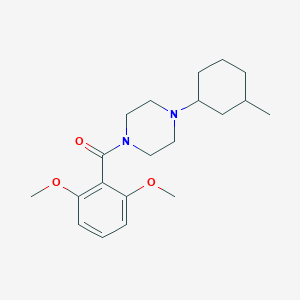![molecular formula C18H28N2O3 B247591 4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)
4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine, commonly known as DMMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. This compound is a derivative of the more well-known psychedelic drug mescaline. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications, as well as its effects on the central nervous system.
作用機序
DMMDA-2 is believed to work by interacting with serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to induce a range of effects on the central nervous system, including changes in perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.
実験室実験の利点と制限
One advantage of using DMMDA-2 in lab experiments is its ability to selectively bind to serotonin receptors, which can help researchers better understand the role of these receptors in mental health disorders. However, limitations include the potential for side effects and the difficulty in obtaining the compound for research purposes.
将来の方向性
Future research on DMMDA-2 could focus on exploring its potential therapeutic applications in treating mental health disorders, as well as its potential use in treating drug addiction. Additionally, research could explore the mechanisms of action of DMMDA-2 and its effects on the central nervous system in greater detail. Finally, future studies could aim to develop new and improved methods for synthesizing DMMDA-2, which could make it more accessible for research purposes.
合成法
The synthesis of DMMDA-2 involves multiple steps, including the reaction of 2,5-dimethoxybenzyl chloride with piperidine, followed by the reaction with morpholine. The final product is purified using chromatography techniques.
科学的研究の応用
DMMDA-2 has been studied for its potential therapeutic applications in treating various mental health disorders, including depression and anxiety. Additionally, it has been studied for its potential use in treating drug addiction. The compound has also been used in research to better understand the mechanisms of action of psychoactive drugs.
特性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
4-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H28N2O3/c1-21-17-3-4-18(22-2)15(13-17)14-19-7-5-16(6-8-19)20-9-11-23-12-10-20/h3-4,13,16H,5-12,14H2,1-2H3 |
InChIキー |
IEAHTXFSBIZIHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCOCC3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)


![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)







